molecular formula C20H21Cl2NO3S B4598750 isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B4598750
M. Wt: 426.4 g/mol
InChI Key: IGDDTILNJMCRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21Cl2NO3S and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.0619201 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

This chemical compound and its derivatives have been explored in the synthesis of complex chemical structures and the study of their reactivity. For example, the study by Nozoe and Someya (1978) investigated the reactions of isomeric isopropyl-2-chlorotropones with o-aminophenol, leading to the formation of cyclohepta[b][1,4]benzoxazine derivatives, demonstrating the compound's reactivity and potential in synthesizing novel chemical structures (Nozoe & Someya, 1978).

Material Science Applications

Research has also delved into the material science applications of this compound, specifically in the development of new materials with potential electronic or photovoltaic applications. For instance, Li et al. (2014) reported on electron-rich molecules containing thiophene cores with arylamine side groups, achieving high efficiency in perovskite-based solar cell devices, indicating the potential use of similar compounds in renewable energy technologies (Li et al., 2014).

Advanced Organic Synthesis Techniques

The compound's framework has been utilized in advanced organic synthesis techniques to create novel molecules with potential therapeutic applications. For example, studies have explored the synthesis of conformationally constrained tryptophan derivatives for use in peptide/peptoid conformation elucidation studies, highlighting the versatility of the compound's core structure in medicinal chemistry (Horwell et al., 1994).

Catalysis

In the realm of catalysis, the compound's derivatives have been investigated for their potential as catalysts in chemical reactions, such as the hydroamination/cyclization of aminoalkynes, demonstrating the compound's utility in facilitating complex chemical transformations (Bürgstein et al., 1998).

Macrocyclic Chemistry

The compound and related structures have also been explored in the field of macrocyclic chemistry, leading to the development of new macrocyclic esters and imides, which have applications ranging from material science to pharmaceuticals (Mocilac et al., 2013).

Properties

IUPAC Name

propan-2-yl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO3S/c1-11(2)26-20(25)16-12-7-4-3-5-10-15(12)27-19(16)23-18(24)17-13(21)8-6-9-14(17)22/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDDTILNJMCRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 5
isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Reactant of Route 6
isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.